4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a difluoromethyl group at the 4-position and a hydroxy group at the 7-position on the chromen-2-one scaffold
Mechanism of Action
Target of Action
Compounds containing a difluoromethyl group have been found to inhibit histone deacetylase 6 (hdac6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .
Mode of Action
Difluoromethyl-containing compounds have been shown to be potent inhibitors of hdac6 . They undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex .
Biochemical Pathways
Hdac6, a potential target of difluoromethyl-containing compounds, plays a crucial role in various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Inhibition of hdac6 by difluoromethyl-containing compounds could potentially lead to changes in cellular processes such as cell motility, proliferation, apoptosis, and the aggresomal pathway .
Action Environment
The reaction outcomes of difluoromethyl-containing compounds are known to be restricted by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of chromen-2-one derivatives. This process can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like palladium or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxy group.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(difluoromethyl)-7-oxo-2H-chromen-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(methyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4-(difluoromethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVTWUTXGVPZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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